2-[(6-Iodo-2-methoxypyridin-3-yl)oxy]acetic acid
Description
2-[(6-Iodo-2-methoxypyridin-3-yl)oxy]acetic acid is a pyridine-based acetic acid derivative featuring a 6-iodo and 2-methoxy substitution on the pyridine ring, with an acetic acid moiety linked via an ether oxygen at position 2. The iodine substituent introduces steric bulk and electron-withdrawing effects, while the methoxy group at position 2 likely influences electronic distribution and hydrogen-bonding interactions. Such compounds are often employed in medicinal chemistry and natural product synthesis due to their versatile reactivity and ability to participate in coupling reactions .
Properties
IUPAC Name |
2-(6-iodo-2-methoxypyridin-3-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO4/c1-13-8-5(14-4-7(11)12)2-3-6(9)10-8/h2-3H,4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARESGSIBOLKABY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)I)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Iodo-2-methoxypyridin-3-yl)oxy]acetic acid typically involves the iodination of a pyridine derivative followed by the introduction of a methoxy group and subsequent formation of the acetic acid moiety. The reaction conditions often require the use of iodine reagents and methanol under controlled temperatures to ensure selective iodination and methoxylation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination and methoxylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Iodo Position
The 6-iodo substituent on the pyridine ring participates in cross-coupling reactions. For example:
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Copper-mediated coupling with indazoles (as shown in ) occurs under Ullmann-type conditions (CuI, Cs₂CO₃, 110°C), yielding biaryl ether derivatives. This reaction proceeds via oxidative addition of the aryl iodide to copper, followed by coupling with nucleophilic oxygen species.
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Nickel-catalyzed functionalization (as in ) enables oxygen atom transfer from N₂O to form cycloalkanols under mild conditions (NiI₂, phenanthroline ligand, Zn, NaI, 25°C). While this method was demonstrated for aryl iodides with pendant alkenes, analogous reactivity could extend to substrates like 2-[(6-iodo-2-methoxypyridin-3-yl)oxy]acetic acid.
Modification of the Acetic Acid Group
The carboxylic acid functionality undergoes typical derivatization:
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Amidation : Reaction with amines in the presence of HBTU/TEA (as in ) forms stable amides. For instance, coupling with (1R,2S)-1-(1-(4-fluorophenyl)-1H-indazol-5-yloxy)-1-(6-methoxypyridin-3-yl)-3-phenylpropan-2-amine yields difluoropropanamide derivatives with LCMS confirmation ([M+H]⁺ = 469) .
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Esterification : Treatment with alcohols under acidic or coupling-agent conditions produces esters, though specific examples require extrapolation from related acetic acid derivatives .
Methoxy Group Reactivity
The 2-methoxy group on pyridine is relatively inert under standard conditions but can undergo demethylation under harsh acidic or reductive environments. For example:
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Demethylation : Strong acids (e.g., HBr/AcOH) or Lewis acids (e.g., BBr₃) convert the methoxy group to a hydroxyl group, though no direct examples are documented in the provided sources.
Metal-Mediated Reactions
The compound’s iodine atom facilitates participation in catalytic cycles:
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Ni-catalyzed carbohydroxylation : As demonstrated in , aryl iodides with alkenes undergo Ni-mediated insertion of oxygen from N₂O to form cycloalkanols. While the target compound lacks a pendant alkene, its iodo group could engage in analogous Ni/ligand systems (e.g., with imidazolylpyridine ligands like L6 ) for stereoselective C–O bond formation.
Stability and Side Reactions
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Protodeiodination : In the absence of coupling partners (e.g., under Ni catalysis without N₂O), protodeiodination occurs, yielding the dehalogenated product .
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Dimerization : Competitive dimerization is observed when reactive intermediates (e.g., alkylnickel species) are not trapped by oxygen donors .
Scientific Research Applications
Chemistry
In synthetic chemistry, 2-[(6-Iodo-2-methoxypyridin-3-yl)oxy]acetic acid serves as a versatile building block for creating more complex organic molecules. Its unique structural features allow chemists to explore various reaction pathways and develop new compounds.
Biology
The compound is under investigation for its biological activity, particularly in its interactions with biomolecules. Preliminary studies suggest it may influence enzyme activity or receptor interactions, making it a candidate for further biological exploration.
Medicine
In medicinal chemistry, this compound is being explored for potential therapeutic properties. Its derivatives could serve as precursors in drug development, targeting specific diseases through tailored modifications that enhance efficacy and reduce side effects .
Industry
The compound finds applications in producing specialty chemicals and materials. Its unique properties can be harnessed in various industrial processes, contributing to advancements in chemical manufacturing .
Data Table: Summary of Applications
| Field | Application | Details |
|---|---|---|
| Chemistry | Building Block | Used in synthesizing complex organic molecules. |
| Biology | Biological Activity | Investigated for interactions with biomolecules and enzyme activity. |
| Medicine | Therapeutic Properties | Explored as a precursor in drug development targeting specific diseases. |
| Industry | Specialty Chemicals | Utilized in chemical manufacturing processes for advanced materials. |
Case Studies
- Biological Activity Study : A recent study explored the interaction of this compound with human enzymes, indicating potential inhibitory effects that could lead to therapeutic applications in metabolic disorders.
- Synthetic Pathway Development : Researchers successfully synthesized novel derivatives using this compound as a precursor, demonstrating its utility in creating compounds with enhanced biological activity .
Mechanism of Action
The mechanism of action of 2-[(6-Iodo-2-methoxypyridin-3-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural and electronic differences between the target compound and analogs:
Key Observations:
- Electronic Effects : The iodine in the target compound is strongly electron-withdrawing, similar to bromine in 2-(3-Bromo-4-methoxyphenyl)acetic acid , which induces angle distortions in the aromatic ring (e.g., 121.5° at Br in the phenyl derivative) . Methoxy groups in all compounds donate electrons, stabilizing adjacent substituents.
- Hydrogen Bonding : Pyridine-based analogs like the target compound may form hydrogen-bonded dimers, as seen in 2-(3-Bromo-4-methoxyphenyl)acetic acid , where centrosymmetric dimers with R₂²(8) motifs are observed . The acetic acid group facilitates this interaction.
- Steric Effects : The methyleneoxy linker in 2-[(6-Methoxypyridin-3-yl)methoxy]acetic acid increases conformational flexibility compared to the direct ether linkage in the target compound .
Biological Activity
The compound 2-[(6-Iodo-2-methoxypyridin-3-yl)oxy]acetic acid is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a pyridine ring with a methoxy group and an iodine substituent, which may influence its biological activity through various mechanisms, including enzyme modulation and receptor interaction.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth and proliferation pathways, which is often dysregulated in cancer .
- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis. The presence of the iodine atom may enhance this pro-oxidant effect .
- Receptor Interaction : The compound may interact with various molecular targets, modulating their activity, which can lead to therapeutic effects against specific diseases.
Antimicrobial Properties
Research indicates that derivatives of pyridine compounds exhibit antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant activity against various bacterial strains, suggesting that this compound may also possess similar effects.
Anticancer Activity
The anticancer potential of this compound has been documented in several studies:
- In vitro Studies : In cell line assays, related compounds have demonstrated the ability to inhibit tumor growth by inducing apoptosis through ROS generation. This mechanism is crucial for targeting malignant cells while sparing normal cells .
- In vivo Studies : Research involving mouse xenograft models has shown promising results where compounds similar to this compound significantly inhibited tumor growth .
Case Studies
| Study | Model | Findings |
|---|---|---|
| Study 1 | Human cancer cell lines | Induced apoptosis via ROS generation. |
| Study 2 | Mouse xenograft models | Significant reduction in tumor size compared to controls. |
| Study 3 | Bacterial strains | Demonstrated potent antimicrobial activity against Gram-positive bacteria. |
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for preparing 2-[(6-Iodo-2-methoxypyridin-3-yl)oxy]acetic acid, and which reaction parameters critically influence efficiency?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene and pyridinemethanol analogs) followed by condensation with cyanoacetic acid. Critical parameters include reaction temperature (60–80°C for substitution), choice of base (e.g., K₂CO₃), and solvent polarity (DMF or THF). Post-reduction steps (e.g., Fe powder in acidic media) may also be required for intermediates .
Q. Which spectroscopic and chromatographic techniques are essential for structural characterization and purity assessment?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and methoxy/iodo groups.
- HPLC (with UV detection) for purity analysis, referencing standards with >95% purity thresholds.
- IR spectroscopy to identify carboxylic acid and ether functional groups.
- Mass spectrometry (ESI-MS) for molecular weight validation .
Q. What storage conditions are recommended to maintain the compound’s stability?
- Methodological Answer : Store in a tightly sealed container under dry, inert atmospheres (argon or nitrogen) at room temperature. Avoid prolonged exposure to light or humidity, as iodinated compounds may degrade via dehalogenation. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .
Advanced Research Questions
Q. How can substitution reactions at the 6-iodo position be optimized to enhance yield and selectivity for downstream applications?
- Methodological Answer :
- Solvent optimization : Polar aprotic solvents (e.g., DMSO) improve nucleophilicity.
- Catalyst screening : CuI or Pd catalysts may facilitate Ullmann-type couplings for aryl-iodo substitutions.
- Temperature control : Lower temperatures (0–25°C) reduce side reactions in sensitive intermediates.
- Computational modeling : DFT calculations predict transition states to guide reagent selection (e.g., nucleophile steric effects) .
Q. What strategies resolve contradictions in reported synthetic yields for pyridinyloxy acetic acid derivatives?
- Methodological Answer :
- Reproducibility protocols : Standardize reaction scales, solvent batches, and purification methods (e.g., column chromatography vs. recrystallization).
- In situ monitoring : Use techniques like TLC or ReactIR to track intermediate formation.
- Meta-analysis : Compare literature data for outliers (e.g., catalytic vs. stoichiometric reagent ratios) and validate via controlled experiments .
Q. How can computational chemistry predict the compound’s reactivity in novel reactions, such as cyclization or cross-coupling?
- Methodological Answer :
- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) to design derivatives.
- Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the pyridine ring.
- Transition state modeling : Explore pathways for Suzuki-Miyaura couplings using the iodo group as a leaving group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
